n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine
Brand Name: Vulcanchem
CAS No.: 52371-85-4
VCID: VC3765227
InChI: InChI=1S/C20H45NSi/c1-6-10-15-21(16-11-7-2)17-14-20-22(5,18-12-8-3)19-13-9-4/h6-20H2,1-5H3
SMILES: CCCCN(CCCC)CCC[Si](C)(CCCC)CCCC
Molecular Formula: C20H45NSi
Molecular Weight: 327.7 g/mol

n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine

CAS No.: 52371-85-4

Cat. No.: VC3765227

Molecular Formula: C20H45NSi

Molecular Weight: 327.7 g/mol

* For research use only. Not for human or veterinary use.

n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine - 52371-85-4

Specification

CAS No. 52371-85-4
Molecular Formula C20H45NSi
Molecular Weight 327.7 g/mol
IUPAC Name N-butyl-N-[3-[dibutyl(methyl)silyl]propyl]butan-1-amine
Standard InChI InChI=1S/C20H45NSi/c1-6-10-15-21(16-11-7-2)17-14-20-22(5,18-12-8-3)19-13-9-4/h6-20H2,1-5H3
Standard InChI Key QWRLHQNLGVCZKX-UHFFFAOYSA-N
SMILES CCCCN(CCCC)CCC[Si](C)(CCCC)CCCC
Canonical SMILES CCCCN(CCCC)CCC[Si](C)(CCCC)CCCC

Introduction

Chemical Identity and Structure

n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine (CAS No. 52371-85-4) is an organosilicon compound containing both amine and silyl functional groups. The molecular formula is C₂₀H₄₅NSi with a molecular weight of 327.7 g/mol . This compound features a central silicon atom bonded to three butyl chains and one methyl group, with one of the butyl chains extended by a propyl linker to a tertiary amine group.

The compound's structure can be characterized by its unique arrangement of functional groups: a tertiary amine with two butyl groups attached to the nitrogen atom, connected through a propyl chain to a silicon center that bears a methyl group and two additional butyl substituents. This particular arrangement gives the molecule distinct chemical properties and reactivity patterns.

Several chemical identifiers help in the unambiguous identification of this compound:

Chemical Identifiers

The IUPAC name for this compound is N-butyl-N-[3-[dibutyl(methyl)silyl]propyl]butan-1-amine. This systematic nomenclature precisely defines the arrangement of atoms and functional groups within the molecule. Additional identifiers include:

  • Standard InChI: InChI=1S/C20H45NSi/c1-6-10-15-21(16-11-7-2)17-14-20-22(5,18-12-8-3)19-13-9-4/h6-20H2,1-5H3

  • Standard InChIKey: QWRLHQNLGVCZKX-UHFFFAOYSA-N

  • SMILES Notation: CCCCN(CCCC)CCCSi(CCCC)CCCC

  • PubChem Compound ID: 186660

The compound is also known by alternative names including "1-Butanamine,N-butyl-N-[3-(dibutylmethylsilyl)propyl]-" .

Physical and Chemical Properties

n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine possesses specific physical and chemical properties that are important for understanding its behavior in various applications and reaction conditions. Below is a comprehensive table summarizing its key physical properties:

PropertyValueSource
Molecular FormulaC₂₀H₄₅NSi
Molecular Weight327.7 g/mol
Density0.815 g/cm³
Boiling Point376.7°C at 760 mmHg
Flash Point181.6°C
Vapor Pressure7.1×10⁻⁶ mmHg at 25°C
Refractive Index1.446
Physical StateLiquid (inferred from properties)

The high boiling point (376.7°C) and low vapor pressure (7.1×10⁻⁶ mmHg at 25°C) suggest that this compound is relatively non-volatile under standard conditions . The density of 0.815 g/cm³ indicates that it is less dense than water, which would result in poor water solubility and phase separation when mixed with aqueous solutions .

From a chemical perspective, this compound contains key functional groups that determine its reactivity:

  • The tertiary amine group (-N(C₄H₉)₂) can act as a nucleophile and participate in various organic reactions.

  • The silicon-carbon bonds, especially the Si-CH₃ bond, may undergo hydrolysis under specific conditions.

  • The multiple alkyl chains (butyl groups) contribute to the compound's hydrophobicity and influence its solubility in organic solvents.

These properties make n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine potentially useful in applications requiring hydrophobic compounds with amine functionality and silicon-based reactivity.

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